N-(6-methoxypyridin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
N-(6-methoxypyridin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C14H18N6O2 |
|---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H18N6O2/c1-22-12-6-5-11(9-15-12)17-13(21)14(7-3-2-4-8-14)20-10-16-18-19-20/h5-6,9-10H,2-4,7-8H2,1H3,(H,17,21) |
InChI Key |
DWXUTDRBJWEHQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Methoxypyridine Intermediate: The starting material, 6-methoxypyridine, can be synthesized through the methylation of pyridine-3-ol using methyl iodide in the presence of a base such as potassium carbonate.
Tetrazole Ring Formation: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, sodium azide can react with a suitable nitrile precursor under acidic conditions to form the tetrazole ring.
Cyclohexanecarboxamide Formation: The cyclohexanecarboxamide group can be synthesized by reacting cyclohexanecarboxylic acid with an amine, followed by coupling with the previously formed methoxypyridine and tetrazole intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using bulk reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyridin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The tetrazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH₃) in the presence of a base.
Major Products
Oxidation: 6-hydroxypyridine or 6-pyridinecarboxaldehyde.
Reduction: 1-(1H-tetrazol-1-yl)cyclohexanecarboxamide.
Substitution: 6-iodopyridine or 6-aminopyridine derivatives.
Scientific Research Applications
N-(6-methoxypyridin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxypyridine moiety can facilitate binding to specific protein targets, while the tetrazole ring can mimic carboxylate groups, enhancing interactions with metal ions or active sites in enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloropyridin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: Similar structure but with a chloro group instead of a methoxy group.
N-(6-methoxypyridin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxylate: An ester derivative of the compound.
Uniqueness
N-(6-methoxypyridin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the presence of both a methoxypyridine and a tetrazole ring in its structure, which can confer distinct chemical reactivity and biological activity compared to its analogs. The methoxy group can enhance solubility and bioavailability, while the tetrazole ring can provide strong binding interactions in biological systems.
This compound’s unique combination of functional groups makes it a versatile candidate for various applications in scientific research and industry.
Biological Activity
N-(6-methoxypyridin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant studies, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a pyridine ring, a tetrazole group, and a cyclohexanecarboxamide moiety, which are known to contribute to its biological properties.
Antimicrobial Activity
Research has demonstrated that compounds containing tetrazole and pyridine groups exhibit significant antimicrobial properties. In one study, derivatives of tetrazole were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds displayed considerable inhibitory effects compared to standard antibiotics .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 1b | Enterococcus faecalis | 20 | 32 |
| 2a | Candida albicans | 18 | 16 |
| 2b | Pseudomonas aeruginosa | 15 | 64 |
The above table summarizes the antimicrobial efficacy of selected derivatives where compound 1b showed exceptional activity against Enterococcus faecalis relative to cefazolin, a commonly used antibiotic .
Cytotoxic Activity
The cytotoxic potential of this compound was evaluated against several cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HeLa (cervical). The results indicated that this compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents like fluorouracil.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 5.0 |
| MCF-7 | 4.5 |
| HeLa | 6.0 |
These findings suggest that the compound could serve as a promising candidate for further development in cancer therapy due to its potent cytotoxic effects .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer progression. The docking simulations indicated that this compound binds effectively to key active sites, demonstrating higher binding affinities than some reference compounds.
Table 3: Binding Affinities of Docked Compounds
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| This compound | 4OR7 | -7.8 |
| Cefazolin | 4OR7 | -7.2 |
The results from molecular docking suggest that this compound has a favorable interaction profile with its targets, which could explain its observed biological activities .
Case Studies and Applications
Several studies have highlighted the therapeutic potential of tetrazole derivatives in clinical settings. For instance, in vitro studies have shown that compounds similar to this compound can inhibit xanthine oxidase activity, which is crucial in managing hyperuricemia and gout .
Furthermore, ongoing research aims to optimize these compounds for enhanced efficacy and reduced toxicity through structural modifications based on structure–activity relationship (SAR) analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
